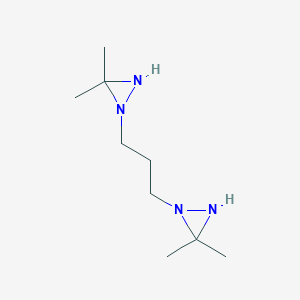
1,1'-propane-1,3-diylbis(3,3-dimethyldiaziridine)
Overview
Description
1,1'-propane-1,3-diylbis(3,3-dimethyldiaziridine), also known as PBDA, is a chemical compound that has been widely used in scientific research. PBDA is a diazirine-containing crosslinker that is commonly used to study protein-protein interactions, protein-ligand interactions, and protein structure.
Mechanism of Action
1,1'-propane-1,3-diylbis(3,3-dimethyldiaziridine) works by reacting with amino acid residues in proteins upon exposure to UV light. The diazirine group in 1,1'-propane-1,3-diylbis(3,3-dimethyldiaziridine) is highly reactive and can form covalent bonds with nearby amino acid residues. This results in the formation of a crosslink between the two proteins, which can be detected and analyzed.
Biochemical and Physiological Effects:
1,1'-propane-1,3-diylbis(3,3-dimethyldiaziridine) has no known biochemical or physiological effects on its own. It is a non-toxic compound that is used solely for scientific research purposes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1,1'-propane-1,3-diylbis(3,3-dimethyldiaziridine) is its photoactivatable nature. This allows researchers to selectively crosslink proteins in a specific location, which can be useful for studying protein interactions and structure. 1,1'-propane-1,3-diylbis(3,3-dimethyldiaziridine) is also a relatively small molecule, which can minimize any potential steric hindrance or interference with protein function.
One limitation of 1,1'-propane-1,3-diylbis(3,3-dimethyldiaziridine) is that it requires exposure to UV light to activate the crosslinking reaction. This can limit its use in certain experimental setups or with certain proteins that are sensitive to UV light.
Future Directions
There are several potential future directions for 1,1'-propane-1,3-diylbis(3,3-dimethyldiaziridine) research. One area of interest is the development of new crosslinking strategies that can be used in conjunction with 1,1'-propane-1,3-diylbis(3,3-dimethyldiaziridine) to study complex protein interactions. Another area of interest is the development of new photoactivatable crosslinkers that can be used in place of 1,1'-propane-1,3-diylbis(3,3-dimethyldiaziridine). Finally, there is potential for 1,1'-propane-1,3-diylbis(3,3-dimethyldiaziridine) to be used in drug discovery and development, as it can be used to study protein-ligand interactions.
Scientific Research Applications
1,1'-propane-1,3-diylbis(3,3-dimethyldiaziridine) has been widely used in scientific research to study protein-protein interactions, protein-ligand interactions, and protein structure. 1,1'-propane-1,3-diylbis(3,3-dimethyldiaziridine) is a photoactivatable crosslinker that can be used to covalently link proteins together in a specific location. This allows researchers to study the interactions between proteins and to identify the binding sites of ligands.
properties
IUPAC Name |
1-[3-(3,3-dimethyldiaziridin-1-yl)propyl]-3,3-dimethyldiaziridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N4/c1-8(2)10-12(8)6-5-7-13-9(3,4)11-13/h10-11H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPOMAMOXMTFCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NN1CCCN2C(N2)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3,6-diylbis(thio)]bis[N-(4-acetylphenyl)acetamide]](/img/structure/B4290133.png)
![4-{[2-(2-chloro-5-iodophenyl)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B4290139.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4290150.png)
![methyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(pentafluorobenzoyl)amino]phenyl}propanoate](/img/structure/B4290157.png)
![ethyl 2-[(5-bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B4290180.png)


![2-[3-(2-furyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4290208.png)
![2-[3-(2-chlorophenyl)-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4290221.png)

![2-amino-4-(2-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B4290233.png)


